L-Homocitrulline

描述

L-高瓜氨酸是一种氨基酸,是哺乳动物代谢中鸟氨酸的代谢产物。它在结构上类似于瓜氨酸,但多了一个亚甲基。 这种化合物在患有尿素循环障碍的人的尿液中含量较高 .

准备方法

L-高瓜氨酸可以由L-赖氨酸单盐酸盐合成。该过程涉及在碱性条件下用铜盐处理L-赖氨酸以保护α-氨基,然后用尿素对δ-氨基进行甲酰化。 然后使用硫化物或有机酸去除铜离子以释放L-高瓜氨酸 。这种方法环保且适合工业生产。

化学反应分析

L-高瓜氨酸会发生氨基甲酰化,这是一种非酶促反应,其中多肽链中的赖氨酸残基与氰酸盐发生反应。 氰酸盐可以来源于尿素或通过髓过氧化物酶从硫氰酸盐催化的反应产生 。这种反应被称为氨基甲酰化或氨基甲酰化。该反应产生的主要产物是高瓜氨酸本身。

科学研究应用

Metabolic Disorders

L-Homocitrulline is primarily recognized as a metabolite associated with the urea cycle. Elevated levels of this compound in serum and urine are indicative of several genetic disorders affecting urea metabolism, such as citrullinemia. This condition is characterized by a deficiency in the enzyme argininosuccinate synthetase, leading to an accumulation of ammonia and related metabolites, including this compound .

Case Study: Citrullinemia

- Findings : In patients with citrullinemia, serum levels of this compound were significantly elevated compared to healthy controls.

- Implications : Monitoring this compound levels can aid in diagnosing and managing metabolic disorders related to the urea cycle.

Immunology and Autoimmune Diseases

Recent studies have identified this compound as a significant biomarker for autoimmune diseases, particularly rheumatoid arthritis. It has been shown that proteins containing this compound can trigger T-cell activation and autoantibody formation, making it a target for diagnostic antibodies .

Case Study: Rheumatoid Arthritis

- Findings : Research demonstrated the presence of L-homocitrullinated proteins in the joints of rodent models for rheumatoid arthritis.

- Implications : The detection of anti-citrullinated protein antibodies (ACPAs) in patients could facilitate early diagnosis and treatment strategies.

Nutritional Biochemistry

This compound is also relevant in nutritional studies, particularly regarding its absorption and metabolism. Studies have shown that it can be absorbed from dietary sources and may play a role in nitrogen metabolism .

Table 1: Absorption Characteristics of this compound

| Parameter | Value |

|---|---|

| Absorption Rate | Moderate |

| Inhibitors | L-Lysine, L-Leucine, L-Methionine |

| Transport Mechanism | Na+-dependent carrier-mediated |

| Metabolic Fate | Converted to cyclic derivatives |

Biomarker Potential

This compound has emerged as a potential biomarker for various conditions, including non-alcoholic fatty liver disease (NAFLD). Elevated levels have been associated with metabolic dysregulation in affected individuals .

Case Study: Non-Alcoholic Fatty Liver Disease

- Findings : A metabolomic profiling study revealed significantly higher levels of this compound in NAFLD patients compared to healthy controls.

- Implications : This suggests that this compound could serve as a biomarker for diagnosing NAFLD and monitoring disease progression.

Research Methodologies

The methodologies employed in studying this compound include:

- Metabolomics : Utilized for profiling metabolites in biological samples to understand metabolic pathways.

- High-Performance Liquid Chromatography (HPLC) : Used for quantifying amino acids including this compound in biological fluids .

- Animal Models : Rodent models are frequently used to study the metabolism and physiological effects of this compound.

作用机制

L-高瓜氨酸由氰酸盐非酶促地从多肽链中的赖氨酸残基形成。该过程主要发生在尿毒症和炎症期间。 中性粒细胞释放的髓过氧化物酶将硫氰酸盐转化为氰酸盐,然后氰酸盐氨基甲酰化赖氨酸残基形成高瓜氨酸 .

相似化合物的比较

L-高瓜氨酸在结构上类似于瓜氨酸,两者都含有尿素基团。高瓜氨酸有一个额外的亚甲基。这两种化合物在其生物合成和免疫原性方面具有共同特征。 其他类似化合物包括L-精氨酸和L-瓜氨酸,它们也参与尿素循环和一氧化氮的生成 .

生物活性

L-Homocitrulline is a non-protein amino acid that has garnered attention due to its biological activity and potential implications in various health conditions, particularly autoimmune diseases and metabolic disorders. This article explores the biological activity of this compound, focusing on its immunological roles, metabolic pathways, and clinical significance.

Overview of this compound

This compound is formed through the post-translational modification of lysine residues, a process known as homocitrullination. This modification can alter protein function and has been implicated in the pathogenesis of autoimmune diseases, especially rheumatoid arthritis (RA) .

Immunological Role

Immune Responses to Homocitrullinated Peptides

Research indicates that this compound can induce immune responses that may be protective against cancer. For instance, studies have shown that vaccination with homocitrullinated peptides stimulates strong CD4 T-cell responses and can lead to significant antitumor effects in murine models . The mechanism appears to involve the recognition of modified peptides presented by MHC-II molecules on tumor cells.

Table 1: Immune Response to Homocitrullinated Peptides

| Peptide | Source Protein | Immune Response Type | Efficacy in Tumor Models |

|---|---|---|---|

| Vim116-135 Hcit | Vimentin | CD4-mediated | High |

| Aldo140-157 Hcit | Aldolase | CD4-mediated | High |

| Cyk8 371-388 Hcit | Cytokeratin | CD4-mediated | Moderate |

The efficacy of these responses was enhanced when tumors expressed MHC-II, indicating a direct recognition pathway that is crucial for effective antitumor immunity .

Metabolic Pathways

Absorption and Excretion

This compound is absorbed from the gastrointestinal tract, although studies suggest that its absorption is less efficient compared to other amino acids like L-citrulline. It has been shown that dietary this compound undergoes carrier-mediated transport across the intestinal mucosa .

In patients with metabolic disorders such as lysinuric protein intolerance (LPI), excessive excretion of homocitrulline occurs due to impaired amino acid transport mechanisms. This condition highlights the importance of this compound as a biomarker for certain metabolic disorders .

Table 2: Clinical Implications of this compound

| Condition | Observations | Clinical Significance |

|---|---|---|

| Rheumatoid Arthritis | Presence of antibodies against homocitrullinated proteins | Potential role in disease pathogenesis |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Increased levels of homocitrulline in serum | Possible metabolic marker for disease severity |

| Lysinuric Protein Intolerance | Hyperexcretion of homocitrulline | Diagnostic indicator for genetic mutations |

Case Studies

Case Study: Lysinuric Protein Intolerance

A notable case involved a 4-year-old Malaysian boy diagnosed with lysinuric protein intolerance. He presented with severe symptoms including delayed milestones and hyperammonemic coma after a high-protein diet. Urinary analysis revealed excessive levels of homocitrulline, leading to genetic testing that confirmed a mutation in the SLC7A7 gene responsible for amino acid transport . This case underscores the clinical relevance of monitoring homocitrulline levels in suspected metabolic disorders.

属性

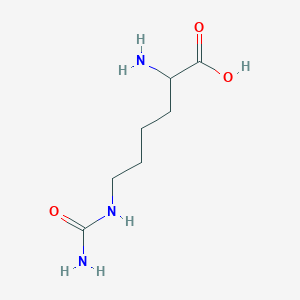

IUPAC Name |

(2S)-2-amino-6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSAGMEBXLVJJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317386 | |

| Record name | Homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

600 mg/mL | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1190-49-4 | |

| Record name | Homocitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocitrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homocitrulline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCITRULLINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133T7A0Y5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 212 °C | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。